Cas no 2171298-87-4 ((2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic acid)

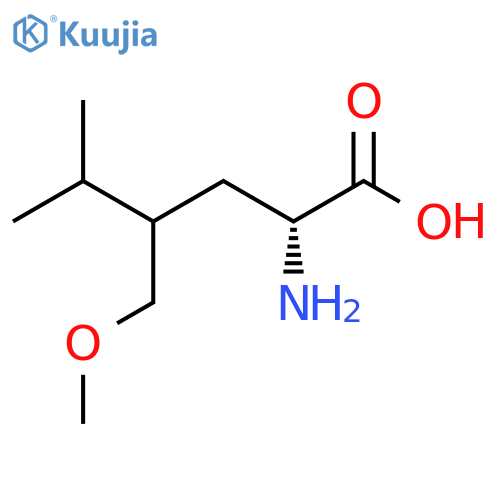

2171298-87-4 structure

商品名:(2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic acid

(2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic acid 化学的及び物理的性質

名前と識別子

-

- (2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic acid

- EN300-1300507

- 2171298-87-4

-

- インチ: 1S/C9H19NO3/c1-6(2)7(5-13-3)4-8(10)9(11)12/h6-8H,4-5,10H2,1-3H3,(H,11,12)/t7?,8-/m1/s1

- InChIKey: AURDFNPAXJZCKY-BRFYHDHCSA-N

- ほほえんだ: O(C)CC(C[C@H](C(=O)O)N)C(C)C

計算された属性

- せいみつぶんしりょう: 189.13649347g/mol

- どういたいしつりょう: 189.13649347g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 6

- 複雑さ: 159

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.6

- トポロジー分子極性表面積: 72.6Ų

(2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1300507-1000mg |

(2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic acid |

2171298-87-4 | 1000mg |

$1129.0 | 2023-09-30 | ||

| Enamine | EN300-1300507-2500mg |

(2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic acid |

2171298-87-4 | 2500mg |

$2211.0 | 2023-09-30 | ||

| Enamine | EN300-1300507-250mg |

(2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic acid |

2171298-87-4 | 250mg |

$1038.0 | 2023-09-30 | ||

| Enamine | EN300-1300507-5000mg |

(2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic acid |

2171298-87-4 | 5000mg |

$3273.0 | 2023-09-30 | ||

| Enamine | EN300-1300507-10000mg |

(2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic acid |

2171298-87-4 | 10000mg |

$4852.0 | 2023-09-30 | ||

| Enamine | EN300-1300507-500mg |

(2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic acid |

2171298-87-4 | 500mg |

$1084.0 | 2023-09-30 | ||

| Enamine | EN300-1300507-1.0g |

(2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic acid |

2171298-87-4 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1300507-50mg |

(2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic acid |

2171298-87-4 | 50mg |

$948.0 | 2023-09-30 | ||

| Enamine | EN300-1300507-100mg |

(2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic acid |

2171298-87-4 | 100mg |

$993.0 | 2023-09-30 |

(2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic acid 関連文献

-

W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

3. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

2171298-87-4 ((2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic acid) 関連製品

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量